![molecular formula C11H12N2O4S B3001965 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide CAS No. 6712-89-6](/img/structure/B3001965.png)
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide
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Description
The compound 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) attached to various aromatic or non-aromatic frameworks. They are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as inhibitors of enzymes like carbonic anhydrases .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods, including the cross-coupling of bromopyridines with primary and secondary alkyl and aryl sulfonamides. This process can be catalyzed by copper(I) iodide in conjunction with 1,3-di(pyridin-2-yl)propane-1,3-dione, as demonstrated in the synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . Although the specific synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the sulfonamide group is essential for the interaction with the active site of enzymes like carbonic anhydrases. The inhibitory properties of these compounds are often influenced by the nature of the substituents attached to the sulfonamide nitrogen and the overall conformation of the molecule .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For instance, they can act as catalysts in the formylation of alcohols and amines using ethyl formate under neat conditions . Additionally, they can be involved in the synthesis of heterocyclic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones/thiones, through one-pot multi-component reactions . The reactivity of the sulfonamide group also allows for further functionalization, as seen in the sulfodeprotonation reactions with sulfur trioxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The presence of the sulfonamide group generally increases the polarity and hence the solubility in polar solvents. The specific properties of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide would depend on the nature of the substituents and the overall molecular conformation .
Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Fadda, El-Mekawy, and AbdelAal (2016) explored the synthesis of novel sulfonate derivatives, including those with isoquinolyl functional groups similar to 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide. These compounds were screened for antimicrobial and antifungal activities, with several showing moderate to high effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Carbonic Anhydrase Inhibition
Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines, closely related to the chemical structure . They found that these sulfonamides exhibited inhibitory effects on human carbonic anhydrase isozymes, indicating potential applications in treating conditions where carbonic anhydrase activity is a factor (Akbaba et al., 2014).
Synthetic and Functionalization Uses
Sikervar (2014) discussed the use of 1,3-propanesultone, which shares structural similarities with 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide. This compound is used for functionalizing dyes, polymers, nucleosides, and proteins to improve their hydrophilicity, indicating broad applicative potential in material science and biochemistry (Sikervar, 2014).
Catalysis in Chemical Reactions
Wang et al. (2015) synthesized metal coordination polymers incorporating phenyl sulfonate, akin to the structure of the compound . These polymers demonstrated effectiveness as catalysts in solvent-free Biginelli reactions, suggesting a role in facilitating certain types of organic syntheses (Wang et al., 2015).
Caspase-3 Inhibitory Activity
Kravchenko et al. (2005) synthesized novel sulfonamide derivatives, including structures resembling 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide, and tested their activity as inhibitors of caspase-3, a key enzyme involved in apoptosis. This suggests potential applications in cancer research and therapy (Kravchenko et al., 2005).
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c12-18(16,17)7-3-6-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2,(H2,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSAGZLXVSWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide |
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